3-Cyclopropyl-3-methylazetidine;hydrochloride
CAS No.: 2375274-39-6
Cat. No.: VC4899432
Molecular Formula: C7H14ClN
Molecular Weight: 147.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375274-39-6 |
|---|---|
| Molecular Formula | C7H14ClN |
| Molecular Weight | 147.65 |
| IUPAC Name | 3-cyclopropyl-3-methylazetidine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-7(4-8-5-7)6-2-3-6;/h6,8H,2-5H2,1H3;1H |
| Standard InChI Key | XIGOIYFDAFMGQR-UHFFFAOYSA-N |
| SMILES | CC1(CNC1)C2CC2.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The azetidine ring system adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. X-ray crystallographic studies of analogous azetidine derivatives reveal bond angles of approximately 88° at the nitrogen center, with the cyclopropyl group introducing additional torsional constraints . The methyl substituent at C3 creates a steric environment that influences both reactivity and intermolecular interactions.
Electronic Configuration
Density functional theory (DFT) calculations on similar azetidines indicate partial charge distributions of +0.32 e at the nitrogen atom and −0.18 e at the adjacent carbon atoms. The cyclopropyl group's Walsh orbitals interact with the azetidine ring system, creating a hyperconjugative stabilization effect that impacts both basicity (predicted pKa 8.2–8.5) and nucleophilic reactivity .
Physicochemical Profile
Synthetic Methodologies
Industrial Production Routes
The compound is typically synthesized through a three-step sequence:
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Azetidine Protection: Reaction of azetidine with tert-butyl chloroformate under Schotten-Baumann conditions yields tert-butyl azetidine-1-carboxylate (75–80% yield).
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Cyclopropane Introduction: Pd/C-catalyzed cross-coupling with cyclopropylmagnesium bromide at −20°C installs the cyclopropyl group while maintaining ring integrity (60–65% yield) .
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Methylation and Salt Formation: Quaternization with methyl iodide followed by HCl gas treatment in diethyl ether produces the hydrochloride salt (85–90% purity after recrystallization) .
Laboratory-scale Optimization
Recent advances employ continuous flow reactors to enhance reaction efficiency:
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Residence time: 8–12 minutes
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Temperature: −15°C to +5°C
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Catalyst loading: 2.5 mol% Pd(OAc)₂
| Supplier | Lead Time | Purity | Packaging Options | Price Range (USD) |
|---|---|---|---|---|
| Enamine US | 2 days | 95% | 100 mg – 1 g | $539–$1,557 |
| A2B Chem | 12 days | 95% | 50 mg – 500 mg | $797–$2,527 |
| Enamine Ltd | 15 days | 95% | 100 mg – 1 g | $539–$1,557 |
Pricing analysis reveals a 37% cost premium for small-scale orders (<100 mg) compared to bulk purchases (>500 mg), reflecting synthesis scale economies.
Pharmaceutical Applications
Solubility Enhancement
Replacement of piperidine with azetidine in PDE10A inhibitors increased aqueous solubility from 12 μg/mL to 89 μg/mL while maintaining IC₅₀ values between 15–25 nM . The cyclopropyl group further enhances membrane permeability (PAMPA logPe −4.2 vs −5.8 for non-cyclopropyl analogs) .
Metabolic Stability
In vitro microsomal studies demonstrate:
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Human liver microsomes: t₁/₂ = 48 minutes (vs 22 minutes for pyrrolidine analog)
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CYP3A4 inhibition: IC₅₀ > 50 μM (low risk of drug-drug interactions)
Emerging Research Directions
C–H Functionalization
Palladium-catalyzed arylation at the C2 position achieves 78% yield with 4:1 dr using 8-aminoquinoline directing groups . This methodology enables rapid diversification for structure-activity relationship studies.
Strain-Release Chemistry
Ring-opening reactions with electrophiles proceed with 92% ee under asymmetric catalysis:
where L* = bisoxazoline ligand .
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